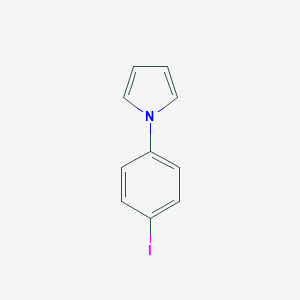

1-(4-Iodophenyl)pyrrole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-iodophenyl)pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8IN/c11-9-3-5-10(6-4-9)12-7-1-2-8-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMURNAZHVQDQQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50919037 | |

| Record name | 1-(4-Iodophenyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50919037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92636-36-7 | |

| Record name | 92636-36-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116802 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Iodophenyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50919037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Direct Synthesis of 1-(4-Iodophenyl)pyrrole

The direct formation of the 1-(4-Iodophenyl)pyrrole structure is achievable through several effective methods, each with unique advantages in terms of efficiency, environmental impact, and catalytic mechanisms.

Copper-Catalyzed Clauson–Kass Reaction Approaches

The Clauson-Kass reaction, a cornerstone in pyrrole (B145914) synthesis, has been adapted using copper catalysis to efficiently produce N-substituted pyrroles. rdd.edu.iqnih.gov This method typically involves the reaction of a primary amine with 2,5-dimethoxytetrahydrofuran (B146720), which serves as a 1,4-dicarbonyl equivalent. rsc.org The use of a copper catalyst, such as copper(II) chloride, has been shown to be effective, particularly in aqueous media, which offers a more environmentally friendly approach. nih.govresearchgate.net

Optimizing the reaction conditions is crucial for maximizing the yield of the desired N-substituted pyrrole. nih.gov Factors such as the choice of catalyst, solvent, and temperature play a significant role. For instance, a study demonstrated that among various copper catalysts, CuCl2 was the most effective. nih.gov The reaction proceeds through the hydrolysis of 2,5-dimethoxytetrahydrofuran to an intermediate that then reacts with the amine, followed by cyclization and aromatization to form the pyrrole ring. nih.gov

| Catalyst | Solvent | Temperature | Yield | Reference |

| CuCl2 | Water | Reflux | Good to Excellent | nih.gov |

| Iron(III) chloride | Water | 60 °C | Good to Excellent | nih.govorganic-chemistry.org |

| Scandium triflate | 1,4-dioxane | 100 °C | Good to Excellent | beilstein-journals.org |

Deoxygenation Strategies

While direct deoxygenation strategies are more commonly applied to alcohols and ketones, the principles can be relevant in multi-step syntheses that might lead to 1-(4-Iodophenyl)pyrrole. organic-chemistry.org Deoxygenation reactions typically involve the removal of a hydroxyl or carbonyl group. organic-chemistry.org For instance, the Barton-McCombie reaction is a classic method for the deoxygenation of alcohols. organic-chemistry.org More modern approaches utilize visible light photoredox catalysis for the deoxygenation of alcohols, which can be activated by conversion to esters. beilstein-journals.org These methods often employ a photocatalyst, such as an iridium or ruthenium complex, and a sacrificial electron donor. beilstein-journals.org Although not a direct synthesis of the target compound from a precursor alcohol in a single step, these deoxygenation techniques are fundamental in synthetic organic chemistry and could be integrated into a broader synthetic route.

Catalytic Methods in Aqueous Media

The use of aqueous media for organic synthesis is a significant step towards greener chemistry. For the synthesis of pyrrole derivatives, several catalytic systems have been developed that operate efficiently in water. The DABCO (1,4-diazabicyclo[2.2.2]octane) promoted three-component reaction of phenacyl bromides, amines, and pentane-2,4-dione in water is an efficient method for producing substituted pyrroles. scirp.org This approach is notable for its convenience and applicability to a wide range of substrates. scirp.org

Iron(III) chloride has also been utilized as a catalyst for the Paal-Knorr pyrrole condensation in water, providing good to excellent yields of N-substituted pyrroles under mild conditions. organic-chemistry.org Similarly, copper-catalyzed Clauson-Kass reactions in aqueous media have proven effective. researchgate.net These methods highlight a trend towards developing more sustainable synthetic protocols by replacing traditional organic solvents with water. nih.gov

| Catalyst | Reaction Type | Solvent | Key Features | Reference |

| DABCO | Three-component | Water | Convenient, applicable to various amines | scirp.org |

| Iron(III) chloride | Paal-Knorr | Water | Mild conditions, good to excellent yields | organic-chemistry.org |

| Copper(II) chloride | Clauson-Kass | Water | Environmentally friendly, high selectivity | nih.govresearchgate.net |

Metal-Organic Framework (MOF) Catalysis

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.gov Their high surface area and tunable porosity make them promising candidates for heterogeneous catalysis. nih.gov MOFs can act as catalysts for a variety of organic transformations, including the synthesis of fine chemicals. nih.gov While specific examples of MOFs being used for the direct synthesis of 1-(4-Iodophenyl)pyrrole are not prevalent in the provided search results, the general application of MOFs in catalysis is well-established. nih.govrsc.org For instance, MOFs have been employed in Lewis acid-catalyzed reactions and oxidation reactions. rsc.org The functionalization of MOFs, either through post-synthetic modification or by using functionalized linkers during synthesis, can introduce catalytic sites for specific reactions. nih.gov This suggests the potential for designing a MOF-based catalyst for the synthesis of N-aryl pyrroles.

Synthesis of 1-(4-Iodophenyl)pyrrole Derivatives

The synthesis of derivatives of 1-(4-Iodophenyl)pyrrole allows for the exploration of a wider range of chemical space and potential applications.

Pyrrolidine-2,5-dione Analogs

Pyrrolidine-2,5-diones, also known as succinimides, are important structural motifs found in many biologically active compounds. researchgate.net The synthesis of 1-(4-Iodophenyl)pyrrolidine-2,5-dione and its analogs is a key area of research. One of the most common methods for preparing pyrrolidine-2,5-diones involves the reaction of a primary amine with a succinic anhydride (B1165640) derivative. researchgate.net

For example, the synthesis of N-benzyl-3-aminopyrrolidine-2,5-dione was achieved by reacting N-tert-butyloxycarbonylasparagine with benzyl (B1604629) bromide. researchgate.net Another approach involves the cyclization of amic acids, which are formed from the reaction of an anhydride with an amine. if-pan.krakow.pl The synthesis of 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives has been accomplished by reacting N3-substituted amidrazones with 2,3-dimethylmaleic anhydride. mdpi.com These methods provide access to a variety of substituted pyrrolidine-2,5-dione analogs of 1-(4-Iodophenyl)pyrrole, which can be used for further chemical and biological studies.

| Precursors | Product | Key Reaction | Reference |

| N-tert-butyloxycarbonylasparagine, Benzyl bromide | N-benzyl-3-Boc-amino-pyrrolidin-2,5-dione | Alkylation and cyclization | researchgate.net |

| N3-substituted amidrazones, 2,3-dimethylmaleic anhydride | 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives | Condensation and cyclization | mdpi.com |

| 1-carboxy-1-acetic acid derivatives, 1-(3-aminopropyl)-4-phenylpiperazine derivatives | N-[3-(4-phenylpiperazin-1-yl)-propyl] derivatives of 3-spiro-cyclohexanepyrrolidine-2,5-dione | Cyclization by heating | if-pan.krakow.pl |

Divinyl-1H-pyrrole Core Skeletons

A notable application of 1-(4-Iodophenyl)pyrrole is in the construction of divinyl-1H-pyrrole core skeletons. Research has demonstrated the stereoselective synthesis of E,E and E,Z isomers of diethyl/dimethyl-3,3'-(1-(4-iodophenyl)-1H-pyrrole-2,5-diyl)bis(2-cyanoacrylate). researchgate.netx-mol.com This process begins with the synthesis of E and Z isomeric intermediates, specifically ethyl/methyl-2-cyano-3-(5-formyl-1-(4-iodophenyl)-1H-pyrrol-2-yl)acrylate. researchgate.netx-mol.com These intermediates are then further reacted to stereoselectively yield their respective E,E or E,Z divinyl isomers. researchgate.net

The different configurations of these isomers have been shown to influence their fluorescence characteristics. In the solid state, the E,E isomers exhibit higher quantum efficiency and a longer fluorescent lifetime compared to their E,Z counterparts. researchgate.netx-mol.com This highlights the importance of stereochemistry in tuning the photophysical properties of these materials.

| Product Isomer | Starting Intermediate | Key Characteristics |

| E,E-diethyl-3,3'-(1-(4-iodophenyl)-1H-pyrrole-2,5-diyl)bis(2-cyanoacrylate) | (E)-ethyl 2-cyano-3-(5-formyl-1-(4-iodophenyl)-1H-pyrrol-2-yl)acrylate | Higher quantum efficiency, longer fluorescent lifetime in solid state. researchgate.netx-mol.com |

| E,Z-diethyl-3,3'-(1-(4-iodophenyl)-1H-pyrrole-2,5-diyl)bis(2-cyanoacrylate) | (Z)-ethyl 2-cyano-3-(5-formyl-1-(4-iodophenyl)-1H-pyrrol-2-yl)acrylate | Lower solid-state quantum efficiency compared to E,E isomer. researchgate.netx-mol.com |

Pyrrolo[3,2-b]pyrrole (B15495793) Systems

The 1,4-dihydropyrrolo[3,2-b]pyrrole (B12111405) core is a valuable scaffold for creating novel dyes and materials for organic electronics. The synthesis of these systems is often achieved through a multicomponent reaction involving primary aromatic amines, aldehydes, and a 1,2-dione like biacetyl or hexane-3,4-dione. nih.govrsc.org While 1-(4-Iodophenyl)pyrrole itself is not a direct starting material, its structural motif can be incorporated by using 4-iodoaniline (B139537) as the primary amine component, leading to the formation of 1,4-bis(4-iodophenyl)-2,5-diaryl-1,4-dihydropyrrolo[3,2-b]pyrroles.

Extensive research has focused on optimizing the synthesis of these tetraarylpyrrolo[3,2-b]pyrroles. Iron salts, particularly iron(III) perchlorate (B79767), have been identified as highly efficient catalysts for this transformation. nih.govrsc.org The optimized conditions allow for the inclusion of a wide range of functional groups, including sterically hindered substituents on the aniline (B41778) and both electron-rich and electron-poor aldehydes. nih.gov This robust methodology enables the synthesis of pyrrolo[3,2-b]pyrroles with tailored electronic and photophysical properties. nih.gov

| Parameter | Optimized Condition | Outcome |

| Catalyst | Iron(III) perchlorate hydrate (B1144303) (Fe(ClO₄)₃·H₂O) | High efficiency, yields up to 77%. nih.govrsc.org |

| Solvent | Toluene/Acetic Acid (1:1 v/v) | Effective medium for the reaction. nih.gov |

| Temperature | 50 °C | Allows for the inclusion of electron-rich aldehydes. nih.gov |

| Reactants | Primary aromatic amines, aldehydes, diacetyl | Forms 1,2,4,5-tetraarylpyrrolo[3,2-b]pyrroles. rsc.org |

Other Substituted Pyrrole Derivatives

The versatility of 1-(4-Iodophenyl)pyrrole extends to the synthesis of various other substituted derivatives through diverse reaction pathways.

One straightforward method is the Paal-Knorr synthesis, which can be used to prepare derivatives like 1-(4-Iodophenyl)-2,5-dimethyl-1H-pyrrole . A mild and efficient version of this reaction utilizes the metal-organic framework MIL-53(Al) as a catalyst under solvent-free sonication, reacting 4-iodoaniline with acetonylacetone. rsc.org

The parent compound, 1-(4-Iodophenyl)-1H-pyrrole , can itself be synthesized from N-(4-iodophenyl)succinimide. This is achieved through a deoxygenation reaction of the corresponding γ-hydroxylactam, which is an intermediate derived from the succinimide (B58015) precursor. rsc.org

More complex polyheterocyclic systems containing the 1-(4-iodophenyl)pyrrole moiety can also be constructed. For instance, a free-radical intramolecular cyclization of o-bromophenyl-substituted pyrrolylpyridinium salts has been developed. beilstein-journals.org This method allows for the synthesis of novel skeletons like pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline. beilstein-journals.org The selectivity of the cyclization can be controlled by the choice of halogen substituents on the pyrrole ring. beilstein-journals.org

| Derivative | Synthetic Method | Key Reagents/Catalysts |

| 1-(4-Iodophenyl)-2,5-dimethyl-1H-pyrrole | Paal-Knorr Reaction | 4-iodoaniline, acetonylacetone, MIL-53(Al) catalyst. rsc.org |

| 1-(4-Iodophenyl)-1H-pyrrole | Deoxygenation of γ-hydroxylactam | N-(4-iodophenyl)succinimide precursor, Lawesson's reagent. rsc.org |

| Pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline systems | Free-radical intramolecular cyclization | o-bromophenyl-substituted pyrrolylpyridinium salts, (TMS)₃SiH/AIBN. beilstein-journals.org |

Scalable Synthesis and Process Optimization

The transition from laboratory-scale synthesis to large-scale production is a critical step for the practical application of these compounds. Significant efforts have been made to develop scalable and optimized processes for pyrrolo[3,2-b]pyrrole derivatives, which can incorporate the 1-(4-iodophenyl) group.

A thorough investigation into the synthesis of 1,4-dihydro-pyrrolo[3,2-b]pyrroles has led to optimized conditions that facilitate their production in multi-gram quantities without a significant decrease in yield. nih.gov The key to this scalability is the use of iron(III) perchlorate as a catalyst in a toluene/acetic acid solvent system at a controlled temperature of 50°C. nih.gov This process has been successfully scaled to produce over 10 grams of product per run. nih.gov

The optimization process involved screening various metal salt catalysts, including those of vanadium, niobium, and manganese, but confirmed that iron salts were the most effective. nih.gov The refined protocol not only allows for larger batch sizes but also expands the substrate scope, enabling the creation of derivatives with diverse functionalities and substitution patterns, which was not possible under previous conditions. nih.gov This breakthrough in scalable synthesis is crucial for the development of these promising heterocyclic compounds for applications in materials science.

Chemical Reactivity and Transformation Studies

Role as a Versatile Building Block in Complex Organic Synthesis

1-(4-Iodophenyl)pyrrole serves as a crucial building block in the construction of complex organic structures. Its utility stems from the presence of both a reactive iodophenyl group and a pyrrole (B145914) ring, which can be independently or sequentially functionalized. This dual reactivity allows for the strategic assembly of elaborate molecular architectures.

The compound is a key precursor in the synthesis of non-symmetric bispyrrolotetrathiafulvalene (BPTTF) building blocks, which are important in the field of molecular nanotechnology. thieme-connect.deresearchgate.net Specifically, 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole is a starting material for creating key intermediates like 5-(4-iodophenyl)-4,6-dimethyl smolecule.comrsc.orgdithiolo[4,5-c]pyrrole-2-thione. thieme-connect.deresearchgate.net

Furthermore, 1-(4-iodophenyl)pyrrole is instrumental in constructing porphyrin arrays. Porphyrin 15, derived from intermediates involving 4-iodobenzaldehyde (B108471) (a conceptual precursor to the iodophenyl moiety), acts as an ideal building block for creating linear covalent arrays of porphyrins. gfmoorelab.com The iodophenyl group also plays a critical role in the synthesis of trans-AB2C-type porphyrins, where it is incorporated to allow for further coupling reactions. cmu.edu

The impact of the iodophenyl group on the physicochemical properties of the resulting molecules is significant. The presence of iodine increases the molecular weight and density, and alters thermal stability, which can be advantageous in applications requiring high-temperature stability. smolecule.com

Cross-Coupling Reactions

The carbon-iodine bond in 1-(4-iodophenyl)pyrrole is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

The Sonogashira reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a prominent transformation for 1-(4-iodophenyl)pyrrole and its derivatives. wikipedia.org This reaction is valued for its mild conditions, often proceeding at room temperature in aqueous media with a mild base. wikipedia.org

The reactivity of aryl halides in Sonogashira coupling follows the general trend of I > Br > Cl, making aryl iodides like 1-(4-iodophenyl)pyrrole highly reactive substrates. wikipedia.org This reactivity difference allows for selective couplings. For instance, 1-bromo-4-iodobenzene (B50087) can be selectively coupled at the iodine position. wikipedia.org

In the synthesis of complex molecules such as glycoporphyrins, the Sonogashira coupling is a key step. rsc.org While direct synthesis can sometimes be challenging due to side reactions like Glaser-type homocoupling, optimization of catalysts and conditions, such as using specific palladium catalysts and co-solvents, can lead to successful coupling. rsc.orgrsc.org The reaction has been successfully used to create a variety of substituted pyrimidines and other heterocyclic systems. researcher.life The choice of catalyst, such as a palladium(0) species with a copper(I) co-catalyst, and reaction conditions are crucial for achieving high yields. mdpi.com

Table 1: Examples of Sonogashira Coupling Reactions

| Reactants | Catalyst System | Product Type | Reference |

|---|---|---|---|

| 1-Aryl-2-trimethylsilyl ethynes and aryl iodides | Pd-Cu(I) | Unsymmetrically disubstituted ethynes | mdpi.com |

| 4-chloro-5-iodo-6-methyl-2-(methylthio)pyrimidine and terminal alkynes | Pd-Cu | 4,5-disubstituted-6-methyl-2-(methylthio)pyrimidines | researcher.life |

| 1-bromo-4-iodobenzene and trimethylsilylacetylene | Not specified | bis(4-bromophenyl)acetylene | wikipedia.org |

Palladium-catalyzed direct arylation reactions represent an efficient method for forming aryl-heteroaryl bonds by coupling an aryl halide with a heterocycle's C-H bond. nih.gov This approach avoids the need for pre-functionalized starting materials, thus shortening synthetic routes. nih.gov

While aryl chlorides have been a focus of recent studies, aryl iodides are generally more reactive. nih.govrsc.orgrsc.org The N-arylation of pyrroles with aryl halides is a common application. rsc.org Research has also demonstrated the intramolecular arylation of pyrrole derivatives. For example, 1-(2-(ortho-bromophenyl)-4-(ortho-iodophenyl)pyrrol-3-yl)pyridinium bromide can undergo selective monocyclization. nih.govbeilstein-journals.org

The choice of palladium catalyst and ligand is critical. For instance, a palladium acetate (B1210297) catalyst with a 2-(dicyclohexylphosphino)-biphenyl ligand has been used for the direct arylation of various heterocycles. nih.gov Other studies have utilized catalyst systems like Pd(2)(dba)(3) with BINAP for the amination of a pyrrole ring, a related palladium-catalyzed transformation. nih.gov

Functionalization Reactions

Beyond cross-coupling, the pyrrole ring and the iodophenyl group of 1-(4-iodophenyl)pyrrole can undergo various functionalization reactions.

The pyrrole moiety is susceptible to oxidation, which can lead to various oxidized derivatives. smolecule.com While specific oxidation pathways for 1-(4-iodophenyl)pyrrole are not extensively detailed in the provided context, the general reactivity of pyrroles suggests this is a feasible transformation.

Alkylation of the pyrrole ring, typically a Friedel-Crafts type reaction, can be challenging due to the propensity of pyrrole to polymerize in the presence of strong Lewis or Brønsted acids. stackexchange.com However, modern methods using specific catalysts, such as copper complexes, have enabled asymmetric Friedel-Crafts alkylation of pyrrole with electrophiles like nitroalkenes. stackexchange.com

Condensation reactions are another important class of transformations for pyrrole derivatives. Pyrroles can react with carbonyl compounds to form various products. smolecule.com For example, the condensation of 4-iodobenzaldehyde with pyrrole under acidic conditions is a common method to synthesize dipyrromethane structures, which are precursors to porphyrins. smolecule.comgfmoorelab.com

These reactions often utilize an acid catalyst and are performed with an excess of pyrrole to prevent oligomerization. gfmoorelab.com The resulting dipyrromethanes are key intermediates in the synthesis of trans-substituted porphyrins. gfmoorelab.com Copper-catalyzed condensation reactions have also been developed for the synthesis of multisubstituted pyrroles from components like enolizable ketimines and α-diazo-β-ketoesters. ntu.edu.sg

Electropolymerization Behavior and Applications

1-(4-Iodophenyl)pyrrole serves as a monomer for the synthesis of novel conductive polymers through electropolymerization. rdd.edu.iq This process involves the electrochemical oxidation of the monomer, leading to the formation of a polymer film deposited on an electrode surface. rsc.org The general mechanism for the electropolymerization of pyrrole and its derivatives is a well-studied process that proceeds via the formation of a radical cation upon oxidation. rsc.orgwikipedia.org This reactive intermediate then couples with other monomers or oligomers to propagate the polymer chain. wikipedia.org

The initiation step involves the oxidation of the pyrrole monomer to a radical cation. enpress-publisher.com Subsequent coupling of these radical cations, typically at the 2- and 5-positions of the pyrrole ring, leads to the formation of dimers and then longer polymer chains. wikipedia.org The process is influenced by several factors, including the solvent, electrolyte, temperature, pH, and the applied electrochemical potential. rsc.orggoogle.com For pyrrole derivatives, the nature of the substituent on the nitrogen atom or the ring can significantly affect the oxidation potential of the monomer and the properties of the resulting polymer. google.com

In the case of 1-(4-Iodophenyl)pyrrole, the iodophenyl group influences the electronic properties of the pyrrole ring. The resulting polymer, poly(1-(4-Iodophenyl)pyrrole), is a type of intrinsically conducting polymer. wikipedia.org These polymers are known for their unique electronic, optical, and electrochemical properties. researchgate.net The presence of the iodine atom provides a site for potential further functionalization and also increases the molecular weight and density of the polymer. smolecule.com

The electropolymerization is typically carried out under potentiodynamic conditions, where the potential is cycled repeatedly, allowing for controlled growth of the polymer film on conductive surfaces like indium tin oxide (ITO) glass or glassy carbon electrodes. rsc.org The resulting polymer films are generally stable, insoluble, and well-adhered to the electrode surface. rsc.orgrsc.org

| Parameter | Typical Condition/Value | Reference |

|---|---|---|

| Monomer | 1-(4-Iodophenyl)pyrrole | rdd.edu.iq |

| Polymerization Method | Electrochemical (Potentiodynamic or Galvanostatic) | google.comrsc.org |

| Solvent | Acetonitrile (ACN), Dichloromethane (DCM) | researchgate.netrsc.org |

| Supporting Electrolyte | Tetrabutylammonium perchlorate (B79767) (TBAP), Lithium perchlorate (LiClO₄) | rsc.org |

| Working Electrode | Indium Tin Oxide (ITO), Platinum (Pt), Glassy Carbon | rsc.orgrsc.org |

| Reaction Time | 5 minutes to 6 hours | google.com |

Applications for polypyrrole and its derivatives are diverse, stemming from their conductive nature. They are investigated for use in electronic devices, sensors, supercapacitors, electrochromic devices, and as materials for drug delivery. wikipedia.orgresearchgate.netnih.gov Halogen-functionalized polypyrroles can be particularly useful in materials science, where the halogen atom can be used as a handle for subsequent cross-coupling reactions or to modify the polymer's properties, such as thermal stability. smolecule.com

Free-Radical Cyclization Reactions

1-(4-Iodophenyl)pyrrole derivatives are valuable precursors in the synthesis of complex polycyclic heteroaromatic molecules through free-radical cyclization reactions. nih.govbeilstein-journals.org This synthetic strategy is particularly effective for creating fused heterocyclic systems containing pyrrole rings, which are significant in materials science and medicinal chemistry. nih.govbeilstein-journals.orgresearchgate.net

A notable application involves the intramolecular arylation of pyrrolylpyridinium salts. nih.govbeilstein-journals.org In a specific study, a 1-(2-(ortho-bromophenyl)-4-(ortho-iodophenyl)pyrrol-3-yl)pyridinium bromide substrate was used to demonstrate selectivity in radical cyclization. nih.govbeilstein-journals.orgbeilstein-journals.org The greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond under free-radical conditions allows for controlled, stepwise cyclizations. The use of an iodo-substituted phenyl ring enables the formation of a monocyclization product, showcasing the method's selectivity. nih.govbeilstein-journals.org

The reaction is typically initiated using a radical initiator system, such as tris(trimethylsilyl)silane (B43935) (TTMSS) in combination with azobisisobutyronitrile (AIBN). nih.govbeilstein-journals.org TTMSS is favored as a radical mediator over more toxic alternatives like tributylstannane. beilstein-journals.org The process involves the generation of an aryl radical from the iodo-phenyl group, which then attacks a nearby aromatic ring (the pyridinium (B92312) salt in this case) to form a new carbon-carbon bond, leading to the fused ring system. nih.gov This method has been successfully used to synthesize a variety of derivatives based on the pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline skeleton. nih.govbeilstein-journals.orgbeilstein-journals.org

Research has shown that the yield of these cyclization reactions is comparable for both iodo-substituted and bromo-substituted precursors when using the TTMSS/AIBN system. nih.govbeilstein-journals.org For instance, the cyclization of a 4-(2-bromophenyl)pyrrole derivative gave a 74% yield, which was similar to the yield obtained from the corresponding 4-(2-iodophenyl)pyrrole compound. nih.govbeilstein-journals.orgbeilstein-journals.org

| Reactant Type | Radical System | Product Skeleton | Key Finding | Reference |

|---|---|---|---|---|

| o-Bromophenyl-substituted pyrrolylpyridinium salts | (TMS)₃SiH / AIBN | Pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline | Provides good yields of the cyclized hydrobromide salt. | nih.govbeilstein-journals.org |

| 4-(2-Iodophenyl)pyrrole derivative | TTMSS / AIBN | Cyclized isoquinoline (B145761) derivative | Yield is comparable to that of the 4-(2-bromophenyl)pyrrole analogue. | nih.govbeilstein-journals.orgbeilstein-journals.org |

| 1-(2-(o-bromophenyl)-4-(o-iodophenyl)pyrrol-3-yl)pyridinium bromide | (TMS)₃SiH / AIBN | Monocyclized product | Selective reaction at the C-I bond over the C-Br bond is achieved. | nih.govbeilstein-journals.org |

| 4-(2-Bromophenyl)pyrrole derivative | AIBN / Bu₃SnH | - | Attempted cyclization led to tarring of the reaction mixture. | nih.govbeilstein-journals.org |

This methodology is advantageous as it often does not require chromatographic purification of the final products and can be performed on a gram scale. nih.govbeilstein-journals.org The resulting hydrobromide salts can be converted to the free bases in quantitative yield through simple basification at room temperature. nih.govbeilstein-journals.orgbeilstein-journals.org

Computational and Theoretical Chemistry

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic structure and geometry of molecules. For 1-(4-Iodophenyl)pyrrole, these calculations can elucidate the influence of the iodophenyl substituent on the pyrrole (B145914) ring's aromatic system.

While specific molecular orbital (MO) theory calculations for 1-(4-Iodophenyl)pyrrole are not extensively detailed in the available literature, the principles can be understood by examining the parent pyrrole molecule. The pyrrole ring is a five-membered aromatic heterocycle. researchgate.net Its aromaticity arises from a delocalized π-electron system containing six electrons, which satisfies Hückel's rule (4n+2 π electrons). researchgate.net

In the pyrrole molecule, each of the four carbon atoms contributes one electron to the π-system, and the nitrogen atom contributes its lone pair of electrons. researchgate.net These electrons occupy p-orbitals that overlap to form a continuous π-electron cloud above and below the plane of the ring. The attachment of a 4-iodophenyl group to the nitrogen atom influences this electronic structure. The phenyl ring is also an aromatic system, and its π-orbitals can interact with the π-system of the pyrrole ring. The iodine atom, being a large and polarizable halogen, can further affect the electronic distribution through inductive and resonance effects.

Table 1: Molecular Orbital Contributions in 1-(4-Iodophenyl)pyrrole

| Molecular Fragment | Contribution to π-System | Key Features |

|---|---|---|

| Pyrrole Ring | 6 π-electrons (4 from Carbon, 2 from Nitrogen lone pair) | Aromatic, planar, electron-rich. |

| 4-Iodophenyl Group | Phenyl ring π-system can conjugate with the pyrrole ring. | Iodine atom exerts a strong inductive (-I) and weak deactivating resonance (-R) effect. |

This table is illustrative and based on the general principles of molecular orbital theory.

First-principles investigations, such as those using Density Functional Theory (DFT), provide a high level of theoretical accuracy for determining molecular properties from the ground up, without empirical parameters. Specific first-principles studies on 1-(4-Iodophenyl)pyrrole are not prominent in the searched scientific literature. However, this methodology is widely applied to similar and more complex heterocyclic systems.

Such investigations typically yield data on:

Optimized Molecular Geometry: Predicting bond lengths, bond angles, and dihedral angles.

Electronic Properties: Calculating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding reactivity.

Vibrational Frequencies: Simulating infrared and Raman spectra to compare with experimental data and confirm structural assignments.

Molecular Electrostatic Potential (MEP): Mapping the charge distribution to identify electron-rich and electron-poor regions, which can predict sites for electrophilic and nucleophilic attack.

For instance, DFT studies on other substituted pyrroles have been used to characterize their molecular architecture and electronic structure.

Thermochemical Analysis

Thermochemical analysis involves the study of the heat energy associated with chemical reactions and physical transformations. Key parameters include the enthalpy of formation and sublimation, as well as other gas-phase thermodynamic properties.

Specific experimental or calculated data for the standard molar enthalpy of formation (ΔfH⦵) and the enthalpy of sublimation (ΔsubH⦵) for 1-(4-Iodophenyl)pyrrole could not be located in the reviewed literature. This data is crucial for determining the thermodynamic stability of the compound in its gaseous and solid states. For the parent compound, pyrrole, these thermodynamic properties have been experimentally determined, providing a reference for the class of compounds.

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict the interaction between a small molecule (ligand) and a macromolecular target, such as a protein. While no docking studies were found for 1-(4-Iodophenyl)pyrrole itself, research on a closely related derivative highlights the potential utility of this compound scaffold in drug design.

A study involving N-substituted pyrrole derivatives investigated their potential as anti-HIV-1 agents by docking them into a specific receptor (PDB ID: 3MNW). In this research, the interaction energy of several compounds was calculated to predict their binding affinity. The iodo-substituted pyrrole derivative showed significantly higher interaction energy compared to its fluoro- and methoxy-substituted counterparts.

Table 2: Comparative Docking Energy of N-Aryl Pyrrole Derivatives

| Compound | Interaction Energy (kcal/mol) |

|---|---|

| 2-Amino-1-(4-Iodo phenyl)-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid ethyl ester | -265.9 |

| 2-Amino-1-(4-Fluoro -phenyl)-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid ethyl ester | -228.23 |

Data sourced from a study on pyrrole derivatives and their anti-HIV-1 activity.

The results indicate that the iodo-pyrrole derivative has a more favorable interaction energy, suggesting stronger binding to the receptor. This is a significant finding, as it suggests that the 4-iodophenyl moiety may play a crucial role in the binding affinity of this class of compounds, making 1-(4-Iodophenyl)pyrrole an interesting parent structure for further investigation in medicinal chemistry.

Table of Mentioned Compounds

| Compound Name |

|---|

| 1-(4-Iodophenyl)pyrrole |

| Pyrrole |

| 2-Amino-1-(4-Iodophenyl)-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid ethyl ester |

| 2-Amino-1-(4-Fluoro-phenyl)-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid ethyl ester |

Ligand-Target Interactions in Biological Systems

Computational docking studies are instrumental in predicting the binding affinity and mode of interaction between a ligand, such as 1-(4-Iodophenyl)pyrrole and its derivatives, and a biological target, typically a protein or enzyme. This information is crucial in drug discovery for identifying potential therapeutic agents.

While specific docking studies for 1-(4-Iodophenyl)pyrrole are not extensively documented in publicly available literature, research on structurally similar compounds provides valuable insights. For instance, a docking study on a series of N-substituted pyrrole derivatives, including "2-Amino-l-(4-Iodophenyl)-oxo-4, 5-dihydro-1H-pyrrole-3-carboxylic acid ethyl ester," investigated their potential as anti-HIV-1 agents. The study revealed that the iodo-pyrrole derivative exhibited a notably high interaction energy with the gp41 receptor, a key protein in HIV fusion. researchgate.net This suggests that the presence of the iodophenyl moiety can significantly contribute to the binding affinity.

The following table summarizes the reported interaction energy for the iodo-pyrrole derivative and its analogs:

| Compound | Target Receptor | Interaction Energy (kcal/mol) |

| 2-Amino-l-(4-Iodophenyl)-oxo-4, 5-dihydro-1H-pyrrole-3-carboxylic acid ethyl ester | 3MNW (HIV-1) | -265.9 |

| 2-Amino-l-(4-Fluoro-phenyl)-oxo-4, 5-dihydro-1H-pyrrole-3-carboxylic acid ethyl ester | 3MNW (HIV-1) | -228.23 |

| 2-Amino-l-(4-Methoxy-phenyl)-oxo-4, 5-dihydro-1H-pyrrole-3-carboxylic acid ethyl ester | 3MNW (HIV-1) | -227.13 |

The significantly higher interaction energy of the iodinated compound compared to its fluoro and methoxy analogs underscores the potential importance of the iodine atom in ligand-target interactions. researchgate.net This could be attributed to several factors, including its size, polarizability, and ability to form halogen bonds, which are non-covalent interactions that can enhance binding affinity.

Furthermore, molecular docking studies on other pyrrole derivatives have identified them as potential inhibitors for a range of biological targets, including various protein kinases implicated in cancer. nih.govnih.gov These studies highlight the versatility of the pyrrole scaffold in drug design. The specific interactions often involve hydrogen bonding with the pyrrole nitrogen or other functional groups, as well as hydrophobic interactions with the aromatic rings.

Analysis of Pre-Transition Complexes

In the realm of computational chemistry, understanding the mechanism of a chemical reaction involves characterizing not only the reactants, products, and transition states but also any intermediate species, including pre-transition or pre-reaction complexes. A pre-reaction complex is a transient molecular entity formed between reactant molecules before they reach the transition state. chemrxiv.orgchemrxiv.orgresearchgate.net The formation of such a complex can influence the kinetics and stereochemistry of a reaction.

For a molecule like 1-(4-Iodophenyl)pyrrole, a pre-transition complex could be envisioned in various reactions, such as electrophilic substitution on the pyrrole ring or metal-catalyzed cross-coupling reactions involving the C-I bond. Theoretical studies, often employing Density Functional Theory (DFT), are used to model the geometry and energetics of these transient species. researchgate.net

The analysis of a pre-transition complex typically involves:

Geometry Optimization: Determining the most stable three-dimensional arrangement of the interacting molecules.

Energy Calculations: Calculating the binding energy of the complex to understand its stability relative to the separated reactants.

Vibrational Frequency Analysis: Confirming that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).

The table below outlines the key computational parameters used in the analysis of reaction intermediates like pre-transition complexes:

| Computational Parameter | Description |

| Optimized Geometry | The lowest energy conformation of the molecular complex, providing insights into bond lengths, bond angles, and dihedral angles. |

| Binding Energy (ΔE_bind) | The energy released upon the formation of the complex from its constituent molecules, indicating the stability of the complex. |

| Vibrational Frequencies | Used to characterize the nature of the stationary point on the potential energy surface. A true minimum has all real frequencies. |

| Charge Distribution | Analysis of the distribution of electron density within the complex, which can reveal the nature of the intermolecular interactions. |

Understanding the nature of pre-transition complexes is crucial for a complete picture of a reaction mechanism and for designing more efficient and selective chemical syntheses.

Structure-Property Relationship Predictions

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to predict the biological activity or physicochemical properties of chemical compounds based on their molecular structure. nih.govmdpi.comnih.gov These models are built by establishing a mathematical relationship between a set of calculated molecular descriptors and an experimentally determined property.

For 1-(4-Iodophenyl)pyrrole and its analogs, QSAR models could be developed to predict a range of biological activities, such as antifungal, anticancer, or enzyme inhibitory potency. sioc-journal.cn Similarly, QSPR models could predict physicochemical properties like solubility, lipophilicity (logP), and melting point.

The development of a robust QSAR/QSPR model typically involves the following steps:

Data Set Collection: A series of compounds with known activities or properties is compiled.

Molecular Descriptor Calculation: A wide range of numerical descriptors representing the constitutional, topological, geometrical, and electronic features of the molecules are calculated.

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to create a model that correlates the descriptors with the property of interest.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

While a specific QSAR model for 1-(4-Iodophenyl)pyrrole is not available in the cited literature, studies on halogenated aromatic compounds and phenylpyrrole derivatives provide insights into the types of descriptors that would likely be important for predicting its properties. nih.govsioc-journal.cn

The following table presents a selection of molecular descriptors that could be relevant for building a QSAR/QSPR model for iodinated phenylpyrroles:

| Descriptor Class | Example Descriptors | Predicted Property Influence |

| Constitutional | Molecular Weight, Number of Halogen Atoms | Can influence properties like boiling point and membrane permeability. |

| Topological | Connectivity Indices (e.g., Kier & Hall indices) | Relate to the branching and shape of the molecule, which can affect receptor binding. |

| Geometrical | Molecular Surface Area, Molecular Volume | Important for understanding steric interactions with a biological target. |

| Electronic | Dipole Moment, Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies | Reflect the electronic distribution and reactivity of the molecule, influencing its ability to participate in electrostatic and orbital interactions. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | A measure of lipophilicity, which is crucial for drug absorption and distribution. |

Applications in Materials Science and Engineering

Design and Synthesis of Advanced Materials

1-(4-Iodophenyl)pyrrole is a key precursor in the synthesis of a range of advanced materials. nih.govfishersci.dk Its utility stems from the reactivity of the iodo-substituent, which can participate in various cross-coupling reactions, and the pyrrole (B145914) ring, which can be polymerized. This dual functionality enables the creation of complex molecular architectures and polymers. For instance, it has been used in the synthesis of polycyclic heteroaromatic molecules, which are desirable for their tunable electronic structures and self-assembling properties, holding promise for applications in post-silicon electronics. nih.gov

The synthesis of derivatives often involves reactions like the Suzuki cross-coupling, where the iodo-group is replaced with other functional moieties. rsc.org This allows for the systematic modification of the molecule's properties. For example, by coupling 1-(4-Iodophenyl)pyrrole with different boronic acids, researchers can create a library of compounds with varied electronic and photophysical characteristics. rsc.org Furthermore, it serves as a building block for more complex structures, such as ladder-type π-conjugated compounds, by participating in multi-step synthetic sequences. nih.gov The ability to precisely control the molecular structure through these synthetic routes is crucial for designing materials with specific functions.

Conducting Polymers and Electroactive Materials

The pyrrole moiety in 1-(4-Iodophenyl)pyrrole makes it a suitable monomer for the production of conducting polymers. Polypyrroles are a well-known class of conducting polymers with applications in various electronic devices. biointerfaceresearch.comnih.gov The polymerization of 1-(4-Iodophenyl)pyrrole and its derivatives can be achieved through electropolymerization, a process where an electrical potential is applied to a solution containing the monomer, leading to the formation of a polymer film on the electrode surface. rdd.edu.iq

These resulting polymers are electroactive, meaning their electronic properties can be modulated by applying an electrical potential. This redox-switchable behavior is a key feature for their use in applications such as sensors and electronic components. The presence of the iodophenyl group can influence the properties of the resulting polymer, such as its conductivity and stability. Moreover, the iodo-group can serve as a handle for further functionalization of the polymer, allowing for the creation of materials with tailored properties for specific applications. uea.ac.uk

Optical and Electronic Applications

The unique electronic structure of 1-(4-Iodophenyl)pyrrole and its derivatives gives rise to interesting optical and electronic properties, making them suitable for a range of applications in optoelectronics.

Luminescence Properties and Photophysical Studies

Derivatives of 1-(4-Iodophenyl)pyrrole have been investigated for their luminescence properties. nih.gov The photophysical characteristics, such as absorption and emission of light, can be tuned by modifying the chemical structure. sigmaaldrich.comrsc.org For example, the introduction of different substituents on the pyrrole or phenyl ring can shift the absorption and emission wavelengths, as well as influence the fluorescence quantum yield. mdpi.com

Studies have explored the photophysical properties of various compounds derived from 1-(4-Iodophenyl)pyrrole, including ladder-type π-conjugated systems and push-pull chromophores. rsc.orgnih.gov These investigations, often combining experimental measurements with theoretical calculations, provide insights into the relationship between molecular structure and optical properties, which is crucial for the design of new luminescent materials. mdpi.com The Stokes shift, which is the difference between the absorption and emission maxima, is another important parameter that can be controlled through chemical design. nih.gov

Organic Photovoltaics and Solar Cells

In the field of organic photovoltaics (OPV), materials based on 1-(4-Iodophenyl)pyrrole have shown potential. molaid.com Organic solar cells rely on the ability of organic materials to absorb sunlight and convert it into electrical energy. The tunable electronic and optical properties of pyrrole-based compounds make them attractive candidates for use as donor or acceptor materials in the active layer of these devices. thieme-connect.com

Research has focused on synthesizing novel pyrrole-containing semiconducting materials and evaluating their performance in organic field-effect transistors and solar cells. researchgate.net The ability to modify the structure of 1-(4-Iodophenyl)pyrrole allows for the optimization of properties such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are critical for efficient charge separation and transport in solar cells. rsc.org

Fluorescent Probes and Chemosensor Systems

The fluorescence properties of 1-(4-Iodophenyl)pyrrole derivatives have been harnessed for the development of fluorescent probes and chemosensors. nih.govmolaid.com These systems are designed to detect the presence of specific ions or molecules through a change in their fluorescence signal. The design of such probes often involves incorporating a recognition site for the target analyte into the fluorescent molecule.

For example, pyrrole-based compounds have been developed as chemosensors for anions like fluoride, where the binding of the anion to the sensor molecule leads to a noticeable change in color or fluorescence. labxing.com The sensitivity and selectivity of these sensors can be fine-tuned by altering the chemical structure of the pyrrole derivative. The development of such sensors is important for applications in environmental monitoring and biological imaging. nih.govbeilstein-journals.org

Biosensing Platforms

1-(4-Iodophenyl)pyrrole and its derivatives have been utilized in the construction of biosensing platforms. rdd.edu.iq These platforms are designed to detect biological molecules with high sensitivity and specificity. The principle behind these biosensors often involves the immobilization of a biological recognition element, such as an enzyme or an antibody, onto an electrode surface that has been modified with a conducting polymer derived from a pyrrole-based monomer.

The electropolymerization of pyrrole derivatives provides a convenient method for creating a biocompatible matrix for entrapping biomolecules. nih.gov For instance, a pyrrole-alginate conjugate has been used to immobilize polyphenol oxidase on an electrode for the amperometric detection of catechol. nih.gov In another example, a molecularly imprinted polypyrrole-based sensor was developed for the early diagnosis of Alzheimer's disease by detecting β-amyloid peptides. nih.gov These examples highlight the potential of 1-(4-Iodophenyl)pyrrole-derived materials in the development of advanced diagnostic tools.

Medicinal Chemistry and Pharmacological Investigations

Role as a Key Intermediate in Drug Discovery and Development

1-(4-Iodophenyl)pyrrole serves as a crucial building block in the synthesis of more complex molecules with potential therapeutic applications. scispace.comsmolecule.com The iodine atom on the phenyl ring is particularly significant as it allows for carbon-carbon bond formation through various cross-coupling reactions, most notably the Suzuki coupling. nih.gov This enables the introduction of a wide range of substituents, leading to the generation of large libraries of compounds for biological screening. nih.govnih.gov

The pyrrole (B145914) nucleus itself is a component of many natural and synthetic compounds with diverse biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, anticancer, and antioxidant effects. scispace.com By using 1-(4-Iodophenyl)pyrrole as a starting material, medicinal chemists can systematically explore how different substitutions on the iodophenyl moiety influence these biological activities, aiding in the development of structure-activity relationships (SAR). nih.govacgpubs.org This rational approach to drug design is instrumental in optimizing lead compounds to enhance their potency and selectivity for specific biological targets.

Exploration of Biological Activities of 1-(4-Iodophenyl)pyrrole Derivatives

The versatility of 1-(4-Iodophenyl)pyrrole as a synthetic intermediate has led to the exploration of a wide array of biological activities in its derivatives. These investigations have spanned multiple therapeutic areas, demonstrating the broad pharmacological potential of this chemical scaffold.

Anticancer Activity and Antiproliferative Studies

Pyrrole derivatives have shown significant promise as anticancer agents, and those derived from 1-(4-Iodophenyl)pyrrole are no exception. nih.govmdpi.com Research has demonstrated that certain pyrrole derivatives can inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death). smolecule.comnih.gov The mechanisms of action often involve the inhibition of key proteins involved in cancer progression, such as protein kinases like EGFR and VEGFR. nih.gov

For example, studies have shown that specific pyrrole derivatives can bind to and form stable complexes with EGFR and VEGFR, acting as competitive inhibitors. nih.gov This inhibition can disrupt signaling pathways that are crucial for tumor growth and angiogenesis. Furthermore, some derivatives have demonstrated dose- and time-dependent cytotoxic activity against various human tumor cell lines, including colon, breast, and ovarian cancer cells. mdpi.com The antiproliferative potential of these compounds highlights the importance of the functionalized pyrrole scaffold in the design of new anticancer drugs. mdpi.com

Table 1: Anticancer Activity of Selected 1-(4-Iodophenyl)pyrrole Derivatives

| Derivative | Cancer Cell Line | Observed Effect | Reference |

| (R)-4-(4-((1-(4-Iodophenyl)ethyl)amino)-7H-pyrrolo[2,3-d]pyrimidin-6-yl)phenol | S. aureus | Potent activity | nih.gov |

| Pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-e] smolecule.commdpi.combiointerfaceresearch.comtriazolo[4,3-c]pyrimidine derivatives | Hepatitis C Virus (HCV) | Considerable antiviral activity | nih.gov |

| Chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione (MI-1) | Malignant cells | Induced apoptosis | nih.gov |

| 5-amino-4-(1,3-benzothyazol-2-yn)-1-(3-methoxyphenyl)-1,2-dihydro-3H-pyrrole-3-one (D1) | Malignant cells | Induced apoptosis | nih.gov |

Antibacterial and Antimicrobial Efficacy

The search for new antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant bacteria. acgpubs.org Pyrrole derivatives have been extensively investigated for their antibacterial and antimicrobial properties. nih.govmdpi.com Compounds derived from 1-(4-Iodophenyl)pyrrole have shown activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. acgpubs.orgmdpi.com

For instance, a study on pyrrole-coupled carbothioamide derivatives, which can be synthesized from precursors related to 1-(4-Iodophenyl)pyrrole, demonstrated potent antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections. biointerfaceresearch.com Another study found that certain 1,2,3,4-tetrasubstituted pyrrole derivatives displayed significant inhibition against Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus. acgpubs.org The presence of an iodo-substitution in some pyrrolopyrimidine derivatives led to increased potency against S. aureus. nih.gov

Table 2: Antibacterial Activity of Selected 1-(4-Iodophenyl)pyrrole Derivatives

| Derivative | Bacterial Strain | Activity | Reference |

| (Z)-4-(2-(((1H-pyrrol-2-yl) methylene) amino) ethyl)-N-(4-iodophenyl) piperazine-1- carbothioamide | MRSA | Potent antibacterial activity | biointerfaceresearch.com |

| para-iodo derivative of 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | S. aureus | MIC of 8 mg/L | nih.gov |

| 1,2,3,4-tetrasubstituted pyrrole derivatives | S. aureus, B. cereus | Promising antibacterial activity | acgpubs.org |

| Iodo-quinoline derivatives | S. epidermidis | Antibacterial effects | mdpi.com |

Anti-inflammatory Properties

Chronic inflammation is a key factor in a wide range of diseases, including arthritis, cardiovascular disease, and cancer. chalcogen.ro Pyrrole derivatives have been identified as potential anti-inflammatory agents, often through their ability to inhibit cyclooxygenase (COX) enzymes, which are key to the production of pro-inflammatory prostaglandins. chalcogen.ronih.gov

Research into pyrrole derivatives has led to the design of compounds with selective COX-2 inhibitory activity, which is desirable as it can reduce inflammation with fewer gastrointestinal side effects compared to non-selective NSAIDs. chalcogen.ro Docking studies have been used to predict the binding of pyrrole derivatives to the active site of the COX-2 enzyme, and subsequent biological evaluation has confirmed the analgesic and anti-inflammatory activity of some of these compounds. chalcogen.ro The anti-inflammatory effects of certain pyrrole derivatives have been demonstrated in vivo using methods such as the carrageenan-induced paw edema assay. nih.gov

Antifungal and Antiviral Potential

In addition to their antibacterial properties, derivatives of 1-(4-Iodophenyl)pyrrole have also been explored for their potential as antifungal and antiviral agents. scispace.comnih.govjmcs.org.mx The pyrrole scaffold is present in several compounds with known activity against various fungi and viruses. scispace.com

Studies have shown that certain pyrrole derivatives exhibit antifungal activity against species such as Candida albicans and Aspergillus niger. jmcs.org.mx For example, one study found that a pyrrole derivative containing a 4-hydroxyphenyl ring was highly active against C. albicans. jmcs.org.mx In the realm of antiviral research, pyrrolo[2,3-d]pyrimidine derivatives have shown considerable activity against the Hepatitis C Virus (HCV). nih.gov The structural diversity that can be achieved starting from 1-(4-Iodophenyl)pyrrole allows for the systematic exploration of features that enhance antifungal and antiviral potency.

Antioxidant Activity

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in a variety of diseases, including neurodegenerative disorders and cancer. nih.govnih.gov Pyrrole derivatives have been investigated for their antioxidant properties, with some compounds demonstrating the ability to scavenge free radicals. nih.govbrieflands.com

Research has shown that certain pyrrole derivatives can act as antioxidants, reducing lipid and protein peroxidation and increasing the activity of antioxidant enzymes like superoxide (B77818) dismutase. nih.gov Quantitative structure-activity relationship (QSAR) studies have been employed to understand the molecular features that contribute to the antioxidant activity of pyrrole derivatives, such as bond length, HOMO energy, and polarizability. nih.gov These studies help in the rational design of new pyrrole-based antioxidants with improved radical scavenging capabilities. nih.gov

Hypolipidemic Activity

The pyrrole scaffold is a core component of various compounds demonstrating significant lipid-lowering properties. japsonline.commdpi.comalliedacademies.org Research into polysubstituted pyrroles has identified them as potent hypocholesterolemic agents. nih.gov For instance, the clinically used drug Atorvastatin, a pentasubstituted pyrrole, effectively lowers total cholesterol, LDL-C, apolipoprotein B, and triglycerides by inhibiting HMG-CoA reductase. nih.govgoogle.com

Studies on various pyrrole derivatives have shown promising results in animal models. A series of 2-phenacyl-3-aryl-1H-pyrrole-4-carboxylates were found to be potent hypolipidemic agents, significantly lowering serum triglyceride concentrations in mice. nih.gov One compound from this series, at a dose of 2 mg/kg/day, reduced total serum cholesterol in rats by 32% after 14 days. nih.gov Another study on novel N-(4-benzoylphenyl) pyrrole-2-carboxamide derivatives in hyperlipidemic rats showed that specific compounds significantly decreased triglyceride, total cholesterol, and LDL-cholesterol levels, while increasing HDL-cholesterol levels by up to 22%. japsonline.com Similarly, certain novel pyrrolo[2,3-b]pyrrole (B13429425) derivatives were identified as effective hypolipidemic agents, with two compounds in particular showing considerable hypocholesterolemic and hypotriglyceridemic effects. mdpi.comresearchgate.net These compounds were more effective at lowering serum triglycerides than the standard drug, gemfibrozil. mdpi.com

The mechanism for these lipid-lowering effects appears to be multifaceted, involving the blockage of the de novo synthesis of lipids and accelerating their excretion. nih.gov For example, some derivatives have been shown to reduce cholesterol levels in chylomicrons, very low-density lipoproteins (VLDL), and low-density lipoproteins (LDL), while significantly elevating high-density lipoprotein (HDL) cholesterol. nih.gov This modulation of serum lipoprotein lipid content suggests a favorable profile for the treatment of hyperlipidemic conditions. nih.gov

Table 1: Effect of Selected Pyrrole Derivatives on Lipid Profile in Rodents

This table is interactive. Click on the headers to sort the data.

| Compound Class | Animal Model | Key Findings | Reference |

|---|---|---|---|

| 2-Phenacyl-3-aryl-1H-pyrrole-4-carboxylates | Rats | 32% reduction in total serum cholesterol. | nih.gov |

| N-(4-Benzoylphenyl) pyrrole-2-carboxamides | Hyperlipidemic Rats | Significant decrease in TG, TC, LDL-C; up to 22% increase in HDL-C. japsonline.com | japsonline.com |

| Pyrrolo[2,3-b]pyrrole derivatives | Hyperlipidemic Rats | More effective at lowering serum TG than gemfibrozil. mdpi.com | mdpi.com |

| 3-Phenyl-piperidine-2,6-dione | Mice & Rats | Lowered cholesterol and triglycerides by blocking de novo synthesis and increasing fecal excretion. nih.gov | nih.gov |

Mechanistic Studies of Biological Action

The 1-phenylpyrrole (B1663985) scaffold is a versatile structure found in compounds that interact with a wide range of biological targets, leading to diverse pharmacological activities. unimi.itresearchgate.net

Molecular Targets and Pathways

The biological action of compounds containing the 1-(4-Iodophenyl)pyrrole core and its analogs is defined by their interaction with specific molecular targets and signaling pathways. The pyrrole moiety is a key structural element in numerous biologically active molecules, including those that target critical enzymes and proteins involved in disease. mdpi.com

In the context of infectious diseases, pyrrole-based compounds have been developed as potent inhibitors of Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH) and cGMP-dependent protein kinase (PfPKG), both of which are validated targets for antimalarial drugs. nih.govacs.orgmalariaworld.orgmalariaworld.orgnih.govacs.orgacs.org Inhibition of PfDHODH disrupts the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for parasite DNA and RNA synthesis, thereby halting its proliferation. nih.govmalariaworld.org X-ray crystallography studies have shown that pyrrole-based inhibitors can bind to an alternative conformation of the enzyme compared to other inhibitors, which contributes to their selectivity. nih.govacs.orgnih.gov

In oncology, pyrrole derivatives have been shown to target microtubule polymerization, various kinases, and histone deacetylases (HDACs). researchgate.net For HIV treatment, N-carboxyphenylpyrrole derivatives have been designed to target the gp41 protein, a critical component of the viral fusion machinery. nih.gov Molecular docking studies revealed that the carboxyl group of these inhibitors can form salt bridges with key amino acid residues like Arg579 or Lys574 within the gp41 pocket, disrupting the formation of the six-helix bundle required for viral entry. nih.gov More recently, 1-phenylpyrroles have been identified as inhibitors of Notum carboxylesterase, a negative regulator of the Wnt signaling pathway. nih.gov

Inhibition of Key Enzymes

The 1-(4-Iodophenyl)pyrrole structure is a scaffold for the development of potent and selective enzyme inhibitors. The specific substitutions on the phenyl and pyrrole rings determine the target enzyme and inhibitory potency.

Table 2: Enzymes Inhibited by Phenylpyrrole Derivatives

This table is interactive. Click on the headers to sort the data.

| Enzyme Target | Therapeutic Area | Example Derivative Class | Key Findings | Reference |

|---|---|---|---|---|

| Dihydroorotate Dehydrogenase (DHODH) | Antimalarial | Pyrrole-based amides | Nanomolar potency against Plasmodium DHODH with good selectivity over mammalian enzymes. nih.govacs.orgnih.govacs.org | nih.govacs.orgnih.govacs.org |

| cGMP-dependent Protein Kinase (PfPKG) | Antimalarial | Trisubstituted pyrroles | Potent and selective inhibition of the parasite enzyme, blocking multiple life cycle stages. acs.orgmalariaworld.orgnih.govacs.org | acs.orgmalariaworld.orgnih.govacs.org |

| Monoamine Oxidase B (MAO-B) | Neurodegenerative Disease | 1-Methyl-3-phenylpyrroles | Reversible, competitive inhibition; potency depends on steric and electronic properties of phenyl substituents. nih.gov | nih.gov |

| Notum Carboxylesterase | Wnt-related diseases | 1-Phenylpyrroles | Fragments bind to the palmitoleate (B1233929) pocket, inhibiting enzymatic activity. nih.gov | nih.gov |

| HIV-1 Reverse Transcriptase | Antiviral | Pyrrolobenzoxazepinone (PBO) derivatives | Higher inhibitory activity against wild-type and clinically relevant mutant RTs compared to nevirapine. acs.org | acs.org |

Structure-Activity Relationship (SAR) and Lead Optimization

Structure-activity relationship (SAR) studies are crucial for refining the biological activity of lead compounds based on the 1-(4-Iodophenyl)pyrrole scaffold. researchgate.net These studies systematically alter the chemical structure to understand which modifications enhance potency, selectivity, and pharmacokinetic properties. researchgate.net

In the development of antimalarial PfDHODH inhibitors, SAR studies on the pyrrole series have been extensive. nih.govmalariaworld.org The initial hit compound was optimized through a structure-guided program to identify inhibitors with improved potency and metabolic stability. nih.govresearchgate.net For instance, replacing a benzyl (B1604629) group or a cyclopropylamide with other substituents was explored to enhance potency. researchgate.net X-ray crystallography has been instrumental in this process, revealing how different pyrrole analogs bind to the enzyme and guiding further design. nih.govacs.org

Similarly, for PfPKG inhibitors, key pharmacophores on the pyrrole scaffold were modified to explore chemical diversity and understand the requirements for an ideal core structure. acs.orgmalariaworld.orgnih.govrutgers.edu This led to a rational strategy for subsequent lead optimization. acs.orgrutgers.edu

In the case of MAO-B inhibitors, SAR studies on 1-methyl-3-phenylpyrroles established that inhibitory potency is dependent on the steric and electronic parameters of substituents on the phenyl ring. nih.gov Specifically, electron-withdrawing groups with significant steric bulk at the C-4 position of the phenyl ring were found to enhance inhibitory potency. nih.gov

Lead optimization is an iterative process that uses SAR data to design and synthesize new analogs with improved profiles. researchgate.net This involves fine-tuning the lead compound through multiparameter optimization to increase on-target activity, improve molecular properties, and conduct safety profiling. researchgate.net For the 1-phenylpyrrole scaffold, this has involved replacing the pyrrole ring with a piperazine (B1678402) ring to create a new arylpiperazine core with different properties. unimi.it

Development of Novel Therapeutic Agents

The 1-(4-Iodophenyl)pyrrole scaffold is a valuable starting point for the development of new therapeutic agents across various disease areas, including infectious diseases, cancer, and neurodegenerative disorders. alliedacademies.orgmdpi.comuctm.edu

In the field of antimalarials, the pyrrole-based series of DHODH inhibitors has yielded potent candidates for preclinical development. acs.orgnih.gov Through lead optimization, compounds with improved physicochemical properties, potent in vitro activity against blood and liver stages of the parasite, and good efficacy in mouse models have been discovered. acs.orgnih.gov These efforts aim to identify new drugs that can be used for malaria prophylaxis, a significant unmet need. nih.gov The pyrrole scaffold offers an attractive alternative to existing clinical candidates, with the potential for improved species selectivity and equivalent activity against different Plasmodium species. acs.orgnih.gov

Pyrrole derivatives are also being explored for the development of new antibacterial agents. mdpi.com The pyrrole heterocycle is a core structure in many compounds with demonstrated antibacterial potential, and ongoing research focuses on synthesizing novel derivatives to combat the growing threat of antibacterial resistance. mdpi.com

Furthermore, the versatility of the pyrrole structure has been leveraged to design HIV fusion inhibitors. nih.gov By targeting the gp41 protein, these N-carboxyphenylpyrrole derivatives represent a promising class of small-molecule entry inhibitors. nih.gov The development process involves designing and synthesizing libraries of compounds based on initial hits and evaluating their activity in cell-based assays. nih.gov

Bioimaging Applications

Fused polyheterocyclic systems containing a pyrrole moiety are of significant interest in materials science and have demonstrated utility in bioimaging applications. beilstein-journals.org The tunable electronic structure of these molecules makes them desirable for use as fluorescent probes and chemosensors. beilstein-journals.org

A notable example is the luminescent heterocyclic system pyrido[2,1-a]pyrrolo[3,2-c]isoquinoline, which was synthesized from a pyrrole precursor and found to be effective for bioimaging. beilstein-journals.org The synthetic strategy often involves the intramolecular cyclization of precursors like o-bromophenyl-substituted pyrrolylpyridinium salts. beilstein-journals.org The presence of a halogen, such as iodine, can be used to control the selectivity of these cyclization reactions. For example, using 1-(2-(ortho-bromophenyl)-4-(ortho-iodophenyl)pyrrol-3-yl)pyridinium bromide allows for the selective formation of a monocyclization product. beilstein-journals.org

The incorporation of iodine into organic molecules can enhance their properties for imaging. rsc.org Due to its high atomic number, iodine is an excellent contrast agent for computed tomography (CT) imaging. nih.gov Furthermore, the heavy-atom effect of iodine can improve the photoluminescence behavior of molecules, increasing phosphorescence efficiency or inducing delayed fluorescence, which is beneficial for optical imaging applications. rsc.org Iodine's high electron cloud density can also increase the Stokes shift of a fluorophore, reducing self-quenching and improving the signal-to-noise ratio for higher-quality fluorescence imaging. rsc.org Porphyrin- and tetrapyrrole-based nanoparticles, which share the fundamental pyrrole structure, are promising tools for a variety of bioimaging modalities, including fluorescence, photoacoustic, and PET imaging. nih.gov

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 1-(4-Iodophenyl)pyrrole, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to gain a complete picture of its atomic arrangement.

¹H NMR and ¹³C NMR for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively. wiley.com

¹H NMR: In a typical ¹H NMR spectrum of 1-(4-Iodophenyl)pyrrole, distinct signals corresponding to the protons on the pyrrole (B145914) ring and the iodophenyl group are observed. The protons on the pyrrole ring, being in a different chemical environment, exhibit characteristic shifts. Similarly, the protons on the iodophenyl ring show specific splitting patterns and chemical shifts, which are influenced by the iodine atom and the pyrrole ring.

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon skeleton. acgpubs.org Each unique carbon atom in 1-(4-Iodophenyl)pyrrole gives rise to a distinct signal. The chemical shifts of the carbon atoms in the pyrrole ring and the iodophenyl group are indicative of their electronic environment. For instance, the carbon atom bonded to the iodine atom (C-I) will have a characteristic chemical shift.

A representative dataset for the NMR analysis of a related pyrrole derivative is presented below. While not specific to 1-(4-Iodophenyl)pyrrole, it illustrates the type of data obtained. publish.csiro.au

| ¹H NMR (400 MHz, CDCl₃) δ | ¹³C NMR (100 MHz, CDCl₃) δ |

| 9.10 (br s, 1H) | 164.9 |

| 7.49 (d, J = 8.0 Hz, 2H) | 162.9 |

| 7.32 - 7.19 (m, 7H) | 156.4 |

| 7.11 (t, J = 7.6 Hz, 1H) | 136.2 |

| 5.74 (s, 1H) | 135.1 |

| 4.20 (q, J = 7.0 Hz, 2H) | 129.1 |

| 1.19 (t, J = 7.0 Hz, 3H) | 128.6 |

| 128.5 | |

| 127.5 | |

| 125.8 | |

| 122.3 | |

| 113.3 | |

| 61.5 | |

| 61.2 | |

| 13.9 |

2D COSY NMR for Connectivity Analysis

Two-dimensional Correlation Spectroscopy (COSY) is a powerful technique used to establish the connectivity between protons within a molecule. cam.ac.uk In the COSY spectrum of 1-(4-Iodophenyl)pyrrole, cross-peaks are observed between the signals of protons that are spin-spin coupled. This allows for the unambiguous assignment of protons on the pyrrole ring and the iodophenyl group, confirming their relative positions. For example, a cross-peak between two proton signals indicates that these protons are on adjacent carbon atoms. A 2D COSY NMR spectrum has been reported for a derivative, 1-(4-iodophenyl)-1H-pyrrole. rdd.edu.iq

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. rsc.orgfishersci.se The IR spectrum of 1-(4-Iodophenyl)pyrrole would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected IR absorption bands include:

C-H stretching: Aromatic and heterocyclic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹.

C=C stretching: Aromatic and pyrrole ring C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ region.

C-N stretching: The C-N stretching vibration of the pyrrole ring would likely be observed in the 1360-1250 cm⁻¹ range.

C-I stretching: The C-I stretching vibration is expected to appear at lower frequencies, typically in the range of 600-500 cm⁻¹.

The IR spectrum of a related compound, 1-[(4-bromophenyl)methyl]-1H-pyrrole-3-carboxylic acid, shows characteristic C=C stretching in the 1400-1600 cm⁻¹ range and C-Br stretching between 1070-1030 cm⁻¹.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation patterns. rsc.orgfishersci.senist.gov For 1-(4-Iodophenyl)pyrrole, with a molecular formula of C₁₀H₈IN, the expected exact molecular weight is approximately 269.08 g/mol . nih.govfishersci.dk

In the mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 269. nih.gov The fragmentation pattern would provide further structural information. Common fragmentation pathways could involve the loss of the iodine atom or cleavage of the pyrrole ring. The mass spectrum of pyrrole itself shows a molecular ion peak at m/z 67. researchgate.net

| Analysis | Value |

| Molecular Formula | C₁₀H₈IN |

| Molecular Weight | 269.08 g/mol |

| m/z Top Peak | 269 |

| m/z 2nd Highest | 115 |

| m/z 3rd Highest | 142 |

X-Ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. fishersci.se An XRD analysis of 1-(4-Iodophenyl)pyrrole would provide detailed information about its crystal structure, including bond lengths, bond angles, and intermolecular interactions.

While a specific XRD study for 1-(4-Iodophenyl)pyrrole was not found, a study on a related compound, 2-Amino-1-(4-iodo-phenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid ethyl ester, has been conducted using X-ray diffraction. galaxus.demegabooks.sk Additionally, research on tetra-p-iodophenyl tetramethyl calix acgpubs.orgpyrrole revealed the presence of two solvate polymorphic phases, both crystallizing in the triclinic P-1 symmetry group. mdpi.com The cyclization of 4-(2-iodophenyl)pyrrole has also been characterized by single-crystal X-ray diffraction analysis. beilstein-journals.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of 1-(4-Iodophenyl)pyrrole is expected to show absorption bands corresponding to π → π* transitions within the aromatic phenyl ring and the pyrrole ring. fishersci.se The presence of the iodine atom and the conjugation between the two rings will influence the position and intensity of these absorption maxima. Studies on related porphyrin structures containing phenyl groups show that the electronic absorption spectra are dependent on the solvent used. researchgate.net

Chromatographic Techniques for Purity Assessment and Reaction Monitoring